N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Covalent inhibitor design Michael acceptor Targeted covalent inhibitor

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide (CAS 1156202-10-6) is a structurally discrete 2,3-dihydro-1,4-benzodioxin scaffold featuring a rare 6-chloro-7-acrylamido substitution pattern. The α,β-unsaturated acrylamide moiety provides a low-molecular-weight (239.65 Da) Michael acceptor suitable for fragment-based covalent inhibitor discovery and cysteine-reactive chemical proteomics (ABPP). Unlike the saturated propanamide analog CHEBI:114982, this compound enables covalent target engagement. The 6-chloro substituent modulates ring electronics while offering a synthetic handle for diversification. This regioisomer cannot be proxied by nitro or phenylsulfanyl analogs at position 6. Ideal for SAR campaigns, computational docking validation against benzodioxin acrylamide templates (e.g., AMG 9810), and intact-cell labeling experiments. Confirm correct regioisomeric identity before ordering.

Molecular Formula C11H10ClNO3
Molecular Weight 239.66
CAS No. 1156202-10-6
Cat. No. B2526686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
CAS1156202-10-6
Molecular FormulaC11H10ClNO3
Molecular Weight239.66
Structural Identifiers
SMILESC=CC(=O)NC1=CC2=C(C=C1Cl)OCCO2
InChIInChI=1S/C11H10ClNO3/c1-2-11(14)13-8-6-10-9(5-7(8)12)15-3-4-16-10/h2,5-6H,1,3-4H2,(H,13,14)
InChIKeyWIXIMIANLOKFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide (CAS 1156202-10-6): Benzodioxin Acrylamide Scaffold & Structural Classification


N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide (CAS 1156202-10-6, molecular formula C11H10ClNO3, molecular weight 239.65) is a synthetic small molecule belonging to the 2,3-dihydro-1,4-benzodioxin class . The compound features a 6-chloro-substituted benzodioxin core linked via a 7-position amide bond to an acrylamide (prop-2-enamide) moiety . The 2,3-dihydro-1,4-benzodioxin scaffold is a recognized pharmacophore present in numerous biologically active agents, including antihypertensives, CNS-active compounds, and anti-inflammatory agents [1]. This specific compound is listed in commercial screening collections as a non-human research chemical with no published bioactivity data .

Why N-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide Cannot Be Casually Substituted: Substitution Pattern & Electrophilic Functionality


Within the 2,3-dihydro-1,4-benzodioxin class, biological activity is exquisitely dependent on the position, nature, and electronic character of aryl substituents as well as the N-acyl side chain [1]. The 6-chloro substituent in this compound modulates the electron density and hydrogen-bonding capacity of the benzodioxin ring, while the acrylamide group at position 7 introduces an α,β-unsaturated carbonyl system capable of acting as a Michael acceptor—a property absent in the corresponding saturated propanamide analog, N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide (CHEBI:114982) [2]. Similarly, analogs with nitro (CAS 1181486-40-7) or phenylsulfanyl (CAS 2305318-06-1) replacements at position 6 exhibit fundamentally different electronic and steric profiles, making simple interchange pharmacologically unsound even in the absence of head-to-head experimental data . The 6-chloro-7-acrylamido substitution pattern is therefore a structurally discrete chemical entity that cannot be proxied by nearest-neighbor benzodioxin derivatives.

Quantitative Differentiation Evidence for N-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide: Structured Comparator Analysis


Acrylamide Electrophilic Warhead: Structural Differentiation from the Saturated Propanamide Analog

The acrylamide (prop-2-enamide) side chain of the target compound contains an α,β-unsaturated carbonyl system capable of functioning as a Michael acceptor for covalent engagement with cysteine thiols, whereas the closest commercially cataloged analog, N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide (CHEBI:114982), bears a saturated propanamide chain that lacks this electrophilic reactivity [1]. AMG 9810—(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide—exemplifies the functional utility of the benzodioxin-acrylamide architecture, demonstrating potent TRPV1 antagonism (IC50 = 24.5 nM for human TRPV1, 85.6 nM for rat TRPV1) through a non-covalent mechanism that nonetheless validates the pharmacophoric relevance of this scaffold–warhead combination [2].

Covalent inhibitor design Michael acceptor Targeted covalent inhibitor Electrophilic warhead

6-Chloro Substituent: Differentiation from 6-Nitro and 6-Phenylsulfanyl Benzodioxin Acrylamide Analogs

The 6-chloro substituent on the benzodioxin ring imparts distinct physicochemical properties compared to close analogs. (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide (CAS 1181486-40-7) carries a strongly electron-withdrawing nitro group at position 6 (Hammett σp = 0.78 for –NO2 vs. σm = 0.37 for –Cl), which profoundly alters ring electronics and metabolic susceptibility . N-(6-Phenylsulfanyl-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide (CAS 2305318-06-1) replaces the chloro substituent with a bulky phenylsulfanyl group (molecular weight 313.37 vs. 239.65), dramatically increasing lipophilicity (estimated logP increase of ~3.5 log units) and steric bulk . The chloro substituent further offers potential for halogen bonding interactions not available with the nitro or phenylsulfanyl analogs [1].

Halogen bonding Lipophilicity modulation Metabolic stability SAR

7-Amido vs. 2-Amido Substitution Pattern: Regioisomeric Differentiation Within the Benzodioxin Series

The target compound features the acrylamide group at the 7-position of the benzodioxin ring. In contrast, the well-characterized TRPV1 antagonist AMG 9810 places the acrylamide at the 6-position, while CNS-active JNJ-26489112 (CAS 871824-55-4) bears a sulfamide group at the 2-position via a methylene linker on a 6-chloro-2,3-dihydro-1,4-benzodioxin core [1]. Literature on 2,3-dihydro-1,4-benzodioxin regioisomers demonstrates that the 6- vs. 7-substitution pattern produces distinct biological profiles; for example, in the dual antithrombotic series, regioisomers at positions 6 and 7 showed differential thrombin inhibition, with (S)-isomers of both 6- and 7-regioisomers being superior to corresponding (R)-enantiomers [2]. The 7-chloro-6-amido regioisomer of the present scaffold (CAS 855336-74-2) is also commercially available, confirming that the 6-chloro-7-amido arrangement is a discrete chemical entity .

Regioisomerism Structure-activity relationship Benzodioxin positional isomer

Research Application Scenarios for N-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide Based on Structural Evidence


Fragment-Based Covalent Inhibitor Screening Libraries

The acrylamide moiety provides a low-molecular-weight (239.65 Da) Michael acceptor scaffold suitable for fragment-based covalent inhibitor discovery. The compound's small size and single electrophilic warhead make it appropriate as a starting fragment for tethering or structure-based optimization against cysteine-containing targets, with the 6-chloro substituent providing a synthetic handle for further diversification [1].

Structure-Activity Relationship (SAR) Studies on Benzodioxin Pharmacophores

As a member of the 2,3-dihydro-1,4-benzodioxin class with a documented pharmacophoric role across antihypertensive, anti-inflammatory, and CNS therapeutic areas, this compound serves as a probe for mapping the contribution of the 6-chloro-7-acrylamido substitution pattern within broader benzodioxin SAR campaigns [1]. Its regioisomeric identity distinguishes it from the more commonly explored 6-amido and 2-substituted benzodioxin series.

Computational Docking & Virtual Screening Validation Sets

The compound's molecular simplicity and well-defined substitution pattern make it suitable for computational benchmarking, where its predicted binding pose and affinity can be compared against experimentally characterized benzodioxin acrylamide analogs such as AMG 9810 (TRPV1 IC50 = 24.5 nM) [2]. This enables validation of docking protocols before advancing to synthesis and assay of more complex analogs.

Chemical Biology Probe Development via Acrylamide-Mediated Target Engagement

The α,β-unsaturated acrylamide enables potential covalent target engagement, contrasting with the non-covalent, saturated propanamide analog CHEBI:114982 [3]. Researchers investigating cysteine-reactive chemical probes may deploy this compound in competitive ABPP (activity-based protein profiling) or intact-cell labeling experiments to identify covalent targets within the benzodioxin-scaffold proteome.

Quote Request

Request a Quote for N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.